molecular formula C12H8BrF2NO2 B4647296 N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide

N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide

Cat. No. B4647296
M. Wt: 316.10 g/mol
InChI Key: MNKDVDTUDRASEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide in lab experiments is its potential as a versatile tool for studying various cellular processes. Its ability to inhibit specific enzymes or proteins makes it a useful tool for investigating the mechanisms underlying these processes. Additionally, its potential as a fluorescent probe makes it useful for imaging purposes. However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide is its potential toxicity, as it has been shown to have cytotoxic effects on cells.

Future Directions

There are several future directions for research involving N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to study its potential as an antimicrobial agent, particularly in the context of multidrug-resistant strains. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool for studying various cellular processes.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent, as it has shown activity against various bacterial and fungal strains. Additionally, it has been studied for its potential use as a fluorescent probe for imaging purposes.

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2/c1-6-2-3-10(18-6)12(17)16-11-8(13)4-7(14)5-9(11)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDVDTUDRASEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4,6-difluorophenyl)-5-methyl-2-furamide
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